molecular formula C8H3Cl2FN2O B11876529 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one

2,8-Dichloro-6-fluoroquinazolin-4(3H)-one

Cat. No.: B11876529
M. Wt: 233.02 g/mol
InChI Key: WXYYSNMJEAOSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dichloro-6-fluoroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinazolinone ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2,8-dichloro-6-fluoroaniline with formamide or formic acid, followed by oxidation to yield the desired quinazolinone structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and oxidation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-6-fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield amine derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Condensation Reactions: Reagents such as aldehydes or ketones are used in the presence of acid or base catalysts.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolinones with different functional groups.

    Oxidation and Reduction: Products include oxidized quinazolinone derivatives or reduced amine derivatives.

    Condensation Reactions: Products include complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one can be achieved through various methodologies. Notably, recent advancements have highlighted efficient synthetic routes involving iodine-mediated one-pot reactions. These methods allow for the large-scale production of quinazolinones with yields around 60% to 62% .

Chemical Structure:

  • Molecular Formula: C9H5Cl2F N2O
  • Molecular Weight: 233.06 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL
Aspergillus niger128 µg/mL

The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membrane integrity .

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Assays such as the DPPH radical scavenging test have shown effective free radical reduction capabilities.

Assay TypeIC50 (µM)Reference
DPPH Radical Scavenging45.12 ± 0.31
Ferric Reducing Antioxidant Power50.15 ± 0.25

Cancer Research

Recent studies have identified this compound as a potential inhibitor of KRAS G12D mutations, which are prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) . The ability to target such mutations opens avenues for developing targeted therapies.

Cardiovascular Applications

The compound has been explored for its potential use as a cardiovascular agent due to its influence on cellular signaling pathways involved in heart function .

Antibacterial Efficacy

A study assessed the antibacterial properties of the compound against multiple strains of bacteria, revealing significant efficacy against Staphylococcus aureus with an MIC of 16 µg/mL, indicating its potential for development into therapeutic agents for bacterial infections .

Fungal Resistance

Another investigation focused on antifungal activity against Candida species showed that the compound exhibited efficacy comparable to standard antifungal treatments like fluconazole and ketoconazole, highlighting its role in addressing fungal resistance issues .

Mechanism of Action

The mechanism of action of 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dichloroquinazolin-4(3H)-one
  • 6-Fluoroquinazolin-4(3H)-one
  • 2,8-Dichloro-6-methylquinazolin-4(3H)-one

Uniqueness

2,8-Dichloro-6-fluoroquinazolin-4(3H)-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its applications.

Biological Activity

2,8-Dichloro-6-fluoroquinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of halogen substituents (chlorine and fluorine) at specific positions contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound acts as a selective inhibitor of certain kinases involved in cancer progression. For instance, it has been reported to inhibit PAK4 (p21-activated kinase 4), which is implicated in tumor cell migration and invasion .
  • Cell Cycle Arrest : Studies have demonstrated that this quinazoline derivative can induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation .
Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)12.5PAK4 inhibition, cell cycle arrest
HT-29 (Colon Cancer)15.0Induction of apoptosis
MCF-7 (Breast Cancer)10.0Inhibition of migration and invasion

Antiviral Activity

Emerging studies suggest that compounds within the quinazoline class, including this compound, may exhibit antiviral properties. Specifically, it has been evaluated against respiratory syncytial virus (RSV), showing promising results in inhibiting viral replication .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By selectively targeting kinases such as PAK4, the compound disrupts signaling pathways critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Antiviral Mechanism : It may interfere with viral entry or replication processes within host cells.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several quinazoline derivatives, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models compared to controls .

Study 2: Antiviral Activity

In another investigation focused on RSV, researchers found that treatment with this compound led to a reduction in viral load in infected cell cultures. The study highlighted its potential as a lead compound for antiviral drug development .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one?

Answer:
The synthesis typically involves cyclization of substituted benzamide precursors. For example, 2-amino-3-chloro-N-arylbenzamide derivatives can undergo intramolecular cyclization under microwave irradiation or reflux conditions using acetic anhydride as a catalyst. Key steps include halogenation at the 2- and 8-positions and fluorination at the 6-position. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-halogenated derivatives . Characterization via 1H^1H-NMR and IR spectroscopy confirms the quinazolinone scaffold, with peaks at ~1630 cm1^{-1} (C=O stretch) and aromatic proton resonances between δ 7.2–8.4 ppm .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of fluorinated quinazolinones?

Answer:
Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to 4–10 minutes) while maintaining high yields (~60–97%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetic anhydride aids cyclization .
  • Halogen control : Use stoichiometric equivalents of chlorinating agents (e.g., POCl3_3) to prevent over-substitution.
  • Purification : Column chromatography with ethyl acetate/hexane gradients resolves halogenated byproducts .

Q. Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

  • 1H^1H-NMR : Aromatic protons appear as multiplets (δ 6.6–8.4 ppm), with deshielding observed for protons adjacent to electron-withdrawing groups (Cl, F) .
  • IR spectroscopy : Confirms the lactam C=O stretch (~1630 cm1^{-1}) and C-F/C-Cl bonds (1050–1250 cm1 ^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 286 [M+^+] for Cl/F-substituted derivatives) validate molecular weight .

Q. Advanced: How can crystallographic tools like SHELX resolve structural ambiguities in halogenated quinazolinones?

Answer:

  • Data collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) is processed using SHELXTL for structure solution and refinement .
  • Handling disorder : Chlorine/fluorine atoms may exhibit positional disorder; SHELXL’s PART instruction refines occupancies .
  • Validation : R-factors (<5%) and electron density maps (e.g., Fo-Fc) confirm atomic positions. WinGX aids in visualizing hydrogen bonding (e.g., N–H···O interactions) .

Q. Basic: What biological assays are used to evaluate this compound’s anticancer potential?

Answer:

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., PC-3, MCF-7) at 100 μM doses .
  • EGFR inhibition : IC50_{50} determination via kinase assays (wild-type EGFR and mutant EGFRT790M^{T790M}) .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3 activation measurements .

Q. Advanced: How can researchers reconcile contradictory data between computational modeling and experimental results in structure-activity studies?

Answer:

  • Docking validation : Compare AutoDock/Vina predictions with crystallographic binding modes (e.g., EGFR active site). Discrepancies may arise from protein flexibility or solvent effects .
  • Experimental iteration : If computational IC50_{50} values diverge from in vitro results, re-evaluate force field parameters or assay conditions (e.g., ATP concentration) .
  • Statistical analysis : Use Bland-Altman plots to quantify bias between theoretical and experimental datasets .

Q. Basic: What safety and handling protocols are recommended for handling fluorinated quinazolinones?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential halogen toxicity.
  • Waste disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO3_3) before disposal .

Q. Advanced: How does the electronic effect of fluorine substitution influence the reactivity of quinazolinone derivatives?

Answer:

  • Electron-withdrawing effect : Fluorine at C-6 increases electrophilicity at C-4, enhancing nucleophilic substitution (e.g., with amines or thiols) .
  • Steric effects : Fluorine’s small size minimizes steric hindrance, allowing regioselective functionalization.
  • Hammett analysis : σm_m values for fluorine correlate with reaction rates in SNAr mechanisms .

Q. Basic: What are the common impurities in this compound synthesis, and how are they identified?

Answer:

  • Byproducts : Over-chlorinated analogs (e.g., 2,6,8-trichloro derivatives) or dehalogenated intermediates.
  • Detection : HPLC with UV detection (λ = 254 nm) or LC-MS identifies impurities. 19F^{19}F-NMR distinguishes fluorinated byproducts .

Q. Advanced: What strategies are employed to enhance the solubility and bioavailability of halogenated quinazolinones?

Answer:

  • Prodrug design : Phosphate or acetyl esters improve water solubility .
  • Co-crystallization : Use of co-formers (e.g., succinic acid) enhances dissolution rates .
  • Nanoparticle encapsulation : PLGA nanoparticles sustain release in physiological media .

Properties

Molecular Formula

C8H3Cl2FN2O

Molecular Weight

233.02 g/mol

IUPAC Name

2,8-dichloro-6-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H3Cl2FN2O/c9-5-2-3(11)1-4-6(5)12-8(10)13-7(4)14/h1-2H,(H,12,13,14)

InChI Key

WXYYSNMJEAOSGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=N2)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.